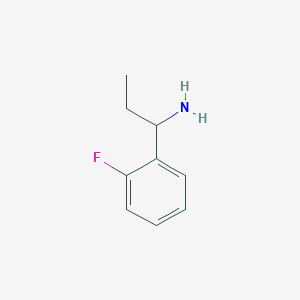

1-(2-Fluorophenyl)propan-1-amine

Descripción

BenchChem offers high-quality 1-(2-Fluorophenyl)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Fluorophenyl)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1-(2-fluorophenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6,9H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQTLDYYIWIOAAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00593785 | |

| Record name | 1-(2-Fluorophenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473249-01-3 | |

| Record name | 1-(2-Fluorophenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

"1-(2-Fluorophenyl)propan-1-amine" synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Fluorophenyl)propan-1-amine

Introduction

1-(2-Fluorophenyl)propan-1-amine is a primary amine featuring a fluorinated aromatic moiety. This structural motif is of significant interest to researchers in drug development and medicinal chemistry. The incorporation of a fluorine atom into an organic molecule can profoundly alter its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. As such, 1-(2-Fluorophenyl)propan-1-amine serves as a valuable synthetic intermediate and a key building block for the construction of more complex, biologically active compounds.

This guide provides a detailed exploration of a robust synthetic pathway to 1-(2-Fluorophenyl)propan-1-amine and a comprehensive strategy for its structural and purity characterization, grounded in established chemical principles.

Part 1: Synthesis via Reductive Amination

The most direct and efficient route to synthesize 1-(2-Fluorophenyl)propan-1-amine is through the reductive amination of the corresponding ketone, 1-(2-fluorophenyl)propan-1-one. This widely utilized transformation is a cornerstone of amine synthesis due to its operational simplicity and broad substrate scope.[1][2]

Mechanistic Rationale

Reductive amination is typically a one-pot reaction that proceeds in two distinct stages:

-

Imine Formation: The carbonyl group of the ketone reacts with an amine source, typically ammonia or an ammonium salt (e.g., ammonium acetate), under mildly acidic conditions to form a protonated imine or iminium ion intermediate. This step is a reversible equilibrium.

-

Reduction: A reducing agent, present in the same reaction mixture, selectively reduces the C=N double bond of the imine intermediate to yield the final primary amine.[3]

The key to a successful reductive amination is the choice of a reducing agent that is potent enough to reduce the imine but mild enough not to significantly reduce the starting ketone. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are frequently employed for this purpose as they are more reactive towards the protonated imine than the neutral carbonyl group.[1]

Experimental Protocol: Synthesis

This protocol describes a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC), and the final product's identity is confirmed through the characterization methods outlined in Part 2.

Materials:

-

1-(2-fluorophenyl)propan-1-one

-

Ammonium acetate (CH₃COONH₄)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (NaOH)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (for TLC)

-

Hexanes (for TLC)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-(2-fluorophenyl)propan-1-one (1 equivalent) in methanol.

-

Amine Source Addition: Add ammonium acetate (5-10 equivalents) to the solution and stir at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

-

Reduction: Carefully add sodium cyanoborohydride (1.5-2.0 equivalents) portion-wise to the reaction mixture. Caution: NaBH₃CN can release toxic HCN gas upon contact with strong acids. The reaction should be performed in a well-ventilated fume hood.

-

Monitoring: Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase) until the starting ketone spot is no longer visible.

-

Workup - Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl until the solution is acidic (pH ~2) to decompose any remaining reducing agent. Stir for 20-30 minutes.

-

Workup - Basification: Make the aqueous solution basic by adding 1 M NaOH until pH > 10. This converts the amine hydrochloride salt to the free base.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into dichloromethane (3x volumes).

-

Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The resulting crude oil can be purified by column chromatography on silica gel to yield pure 1-(2-Fluorophenyl)propan-1-amine.

Synthesis Workflow Diagram

Caption: Reductive amination workflow.

Part 2: Characterization of 1-(2-Fluorophenyl)propan-1-amine

A rigorous characterization protocol is essential to confirm the structural identity and assess the purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system for this purpose.

Characterization Workflow Diagram

Caption: Logical flow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure. Both ¹H and ¹³C NMR spectra should be acquired.

-

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons and their neighboring environments. The expected signals for 1-(2-Fluorophenyl)propan-1-amine are summarized below.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aromatic (4H) | 7.0 - 7.5 | Multiplet (m) | 4H | Protons on the fluorophenyl ring. |

| Amine (NH₂) | 1.5 - 3.0 | Broad Singlet (br s) | 2H | Exchangeable protons of the primary amine. |

| Methine (CH-N) | ~4.1 | Triplet (t) | 1H | Proton adjacent to the amine and phenyl ring. |

| Methylene (CH₂) | ~1.7 | Sextet or Multiplet | 2H | Methylene group of the propyl chain. |

| Methyl (CH₃) | ~0.9 | Triplet (t) | 3H | Terminal methyl group. |

-

¹³C NMR Spectroscopy: This provides information on the carbon skeleton of the molecule. The fluorine atom will cause the signal for the carbon it is attached to (and adjacent carbons) to appear as a doublet due to C-F coupling.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| Aromatic (C-F) | 158 - 162 (Doublet) | Aromatic carbon directly bonded to fluorine. |

| Aromatic (C) | 120 - 140 | Remaining five aromatic carbons. |

| Methine (CH-N) | 50 - 60 | Aliphatic carbon bonded to the nitrogen atom. |

| Methylene (CH₂) | 25 - 35 | Methylene carbon of the propyl chain. |

| Methyl (CH₃) | 10 - 15 | Terminal methyl carbon. |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information from its fragmentation pattern.

-

Molecular Formula: C₉H₁₂FN

-

Expected Result: An Electrospray Ionization (ESI) mass spectrum run in positive mode should show a prominent peak for the protonated molecule [M+H]⁺ at m/z = 154.2.

-

Key Fragmentation: A likely fragmentation pathway would be the loss of the ethyl group (•CH₂CH₃), resulting in a fragment ion at m/z = 124.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Functional Group | Expected Absorption Frequency (cm⁻¹) | Appearance |

| N-H Stretch (Amine) | 3300 - 3500 | Two distinct medium-intensity bands for a primary amine. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Sharp, medium-to-weak bands. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Sharp, strong bands. |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-to-strong bands. |

| C-F Stretch | 1100 - 1250 | Strong, characteristic band. |

Purity Assessment via Chromatography

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) should be used to determine the purity of the final product. A pure sample should yield a single major peak in the chromatogram. The purity can be quantified by integrating the peak area, and it should ideally be >95% for most research applications.

Conclusion

The synthesis of 1-(2-Fluorophenyl)propan-1-amine can be reliably achieved through the reductive amination of 1-(2-fluorophenyl)propan-1-one. This method is efficient and utilizes common laboratory reagents. The successful synthesis must be followed by a comprehensive characterization strategy employing NMR, MS, and IR spectroscopy to unequivocally confirm the molecular structure, and chromatography to verify its purity. This integrated approach ensures the quality and reliability of this important chemical building block for its intended applications in scientific research and development.

References

-

The Royal Society of Chemistry. (n.d.). Electronic supplementary information. Retrieved from [Link]

-

Lead Sciences. (n.d.). 1-(2-Fluorophenyl)propan-1-amine hydrochloride. Retrieved from [Link]

-

American Elements. (n.d.). 1-(2-Fluorophenyl)propan-1-amine hydrochloride. Retrieved from [Link]

-

SDS Manager. (2019). 1-(2-Fluorophenyl)propan-1-amine hydrochloride SDS. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7258884, (R)-1-(4-Fluorophenyl)propan-1-amine. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

-

Khegay, A., & Hall, D. G. (2015). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. Journal of Organic Chemistry, 80(14), 7181-7188. Retrieved from [Link]

-

Myers, A. G., & Checketts, A. W. (2005). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

Khegay, A., & Hall, D. G. (2021). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. ChemRxiv. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 116955926, 1-(2-Fluorophenyl)-1-(methylamino)propan-2-one. Retrieved from [Link]

- Stirling, D. I., & Matcham, G. W. J. (2000). U.S. Patent No. 6,133,018. Washington, DC: U.S. Patent and Trademark Office.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 43316805, 2-(3-Fluorophenyl)propan-1-amine. Retrieved from [Link]

-

Poizat, O., et al. (2017). Synthesis of Fluorinated Amines: A Personal Account. ACS Omega, 2(7), 3465-3474. Retrieved from [Link]

-

LibreTexts Chemistry. (2021). 24.6: Synthesis of Amines. Retrieved from [Link]

-

Lakó, Á., Molnár, Z., Mendonça, R., & Poppe, L. (2020). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. RSC Advances, 10(69), 42352-42359. Retrieved from [Link]

-

ResearchGate. (n.d.). Various synthetic routes for the synthesis of amine 1. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Propargylamine. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2016, April 23). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems [Video]. YouTube. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). H-1 NMR spectrum of propylamine CH3CH2CH2NH2. Retrieved from [Link]

-

SpectraBase. (n.d.). 1H-Purin-6-amine, [(2-fluorophenyl)methyl]-. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 4. (R)-1-(4-Fluorophenyl)propan-1-amine | C9H12FN | CID 7258884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(3-Fluorophenyl)propan-1-amine | C9H12FN | CID 43316805 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Fluorophenyl)propan-1-amine

Foreword

For the modern researcher in drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties is not merely academic—it is the bedrock upon which successful therapeutic design is built. This guide provides a detailed examination of 1-(2-Fluorophenyl)propan-1-amine, a fluorinated phenethylamine analog of interest. While experimental data for this specific molecule is not extensively available in public literature, this document serves as a robust resource by consolidating known information, presenting predicted properties based on validated computational models, and, most critically, providing detailed, field-proven experimental protocols for the determination of its key physicochemical parameters. This approach is designed to empower researchers to generate the precise data required for their work, ensuring a foundation of scientific rigor and self-validation.

Molecular Identity and Core Characteristics

1-(2-Fluorophenyl)propan-1-amine is a primary amine belonging to the phenethylamine class. The presence of a fluorine atom on the phenyl ring is a common strategy in medicinal chemistry to modulate metabolic stability, binding affinity, and lipophilicity.[1][2]

Table 1: Core Molecular Identifiers

| Identifier | Value | Source |

| Chemical Name | 1-(2-Fluorophenyl)propan-1-amine | - |

| Synonym(s) | 1-(2-fluorophenyl)-1-propanamine | [3] |

| CAS Number | 473249-01-3 | [3] |

| Molecular Formula | C₉H₁₂FN | [3] |

| Molecular Weight | 153.2 g/mol | [3] |

| Physical Form | Liquid (at room temperature) | [3] |

| Hydrochloride CAS | 1955554-65-0 | [4][5] |

| Hydrochloride M.W. | 189.66 g/mol | [5] |

Physicochemical Properties: A Blend of Knowns and Predictions

A thorough understanding of a compound's physicochemical profile is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. While experimental data for 1-(2-Fluorophenyl)propan-1-amine is limited, we can leverage computational models to predict key parameters. It is crucial for researchers to experimentally verify these values in their specific systems.

Table 2: Physicochemical Properties (Experimental and Predicted)

| Property | Value | Method |

| Boiling Point | ~213 °C | Predicted (based on similar structures like 1-(2-Fluorophenyl)propan-1-ol)[6] |

| Melting Point | Not applicable (Liquid at RT) | Experimental[3] |

| pKa (of conjugate acid) | 9-10 | Predicted (based on typical primary benzylic amines) |

| logP (Octanol/Water) | ~1.7 - 2.5 | Predicted (based on computational models and analogs)[7][8][9] |

| Aqueous Solubility | Slightly Soluble | Qualitative (based on general amine properties) |

Note: Predicted values are estimations and should be experimentally verified.

Strategic Synthesis: A Plausible Route via Reductive Amination

The synthesis of 1-(2-Fluorophenyl)propan-1-amine can be efficiently achieved through the reductive amination of the corresponding ketone, 2-fluoropropiophenone. This widely utilized method in medicinal chemistry offers a direct and often high-yielding pathway to primary amines.[10][11] The Leuckart reaction, a specific type of reductive amination using formic acid or its derivatives, is a robust option.[12][13][14]

Proposed Synthetic Workflow: Reductive Amination

The following diagram illustrates a plausible synthetic route from 2-fluoropropiophenone to 1-(2-Fluorophenyl)propan-1-amine.

Caption: Proposed synthesis of 1-(2-Fluorophenyl)propan-1-amine via reductive amination.

Experimental Protocol: Leuckart-Type Reductive Amination

This protocol is a self-validating system, with reaction progress monitored by Thin Layer Chromatography (TLC) and the final product's identity and purity confirmed by spectroscopic methods.

Materials:

-

2-Fluoropropiophenone

-

Ammonium formate or Formamide and Formic Acid

-

Diethyl ether or Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (for salt formation if desired)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-fluoropropiophenone (1 equivalent) with an excess of ammonium formate (3-5 equivalents) or a mixture of formamide and formic acid.

-

Heating: Heat the reaction mixture to 160-185°C and maintain this temperature for several hours. The progress of the reaction should be monitored by TLC until the starting ketone is consumed.[15]

-

Workup: Cool the reaction mixture to room temperature. If formamide was used, the intermediate formamide will need to be hydrolyzed by adding an aqueous acid (e.g., HCl) or base (e.g., NaOH) and heating.

-

Extraction: Make the aqueous solution basic with NaOH and extract the product with an organic solvent like diethyl ether or DCM (3 x volume).

-

Washing: Combine the organic layers and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-(2-Fluorophenyl)propan-1-amine.

-

Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Spectroscopic Characterization: An In-Silico Perspective

Table 3: Predicted Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | - Aromatic protons: Complex multiplets in the aromatic region (~7.0-7.5 ppm) with characteristic splitting due to fluorine coupling.- Methine proton (-CH-N): A multiplet adjacent to the nitrogen.- Methylene protons (-CH₂-): A multiplet adjacent to the methine proton and the methyl group.- Methyl protons (-CH₃): A triplet in the aliphatic region.- Amine protons (-NH₂): A broad singlet, which can exchange with D₂O. |

| ¹³C NMR | - Aromatic carbons: Multiple signals in the aromatic region (~115-165 ppm), with the carbon directly bonded to fluorine showing a large one-bond C-F coupling constant.- Methine carbon (-CH-N): A signal in the range of ~50-60 ppm.- Methylene and Methyl carbons: Signals in the aliphatic region. |

| FT-IR (cm⁻¹) | - N-H stretch: Two characteristic bands for a primary amine in the range of 3300-3500 cm⁻¹.- C-H stretch (aromatic and aliphatic): Signals just above and below 3000 cm⁻¹.- N-H bend: A band around 1600 cm⁻¹.- C-F stretch: A strong band in the fingerprint region, typically around 1200-1250 cm⁻¹. |

| Mass Spec (MS) | - Molecular Ion Peak [M]⁺: A peak corresponding to the molecular weight (153.2 g/mol ).- Fragmentation: Characteristic fragmentation patterns including the loss of an ethyl group. |

Experimental Determination of Key Physicochemical Parameters

The following sections provide detailed, step-by-step protocols for the experimental determination of pKa, logP, and aqueous solubility. These methods are fundamental in drug discovery for characterizing new chemical entities.

pKa Determination by Potentiometric Titration

The pKa of the conjugate acid of 1-(2-Fluorophenyl)propan-1-amine is a critical parameter that influences its ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding. Potentiometric titration is a highly accurate method for its determination.

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Methodology:

-

Sample Preparation: Prepare a solution of 1-(2-Fluorophenyl)propan-1-amine of a known concentration (e.g., 0.01 M) in deionized water.

-

Titration: Titrate the amine solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) using a calibrated pH meter to monitor the pH. Add the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the solution to equilibrate.

-

Data Analysis: Plot the pH of the solution against the volume of HCl added to generate a titration curve. The pKa is the pH at the point where half of the amine has been neutralized (the half-equivalence point).

logP Determination by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and absorption. The shake-flask method is the gold standard for its experimental determination.[7]

Caption: Workflow for logP determination by the shake-flask method.

Detailed Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., PBS at pH 7.4 for logD) with n-octanol by shaking them together and allowing the phases to separate.

-

Sample Preparation: Prepare a stock solution of 1-(2-Fluorophenyl)propan-1-amine in the pre-saturated aqueous phase.

-

Partitioning: Add a known volume of the stock solution to a known volume of the pre-saturated n-octanol in a separatory funnel or vial.

-

Equilibration: Shake the mixture for a sufficient time to allow for partitioning equilibrium to be reached (e.g., 1-2 hours).

-

Phase Separation: Allow the phases to separate completely. Centrifugation can be used to aid separation.

-

Quantification: Carefully sample each phase and determine the concentration of the analyte in both the aqueous and n-octanol layers using a suitable analytical method such as UV-Vis spectroscopy or LC-MS.

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Aqueous Solubility Determination

Aqueous solubility is a critical determinant of a drug's bioavailability. Both kinetic and thermodynamic solubility are important parameters in drug discovery.

Caption: Workflow for thermodynamic aqueous solubility determination.

Detailed Methodology (Thermodynamic Solubility):

-

Sample Preparation: Add an excess amount of 1-(2-Fluorophenyl)propan-1-amine to a known volume of an aqueous buffer (e.g., PBS at pH 7.4) in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Separate the undissolved compound from the saturated solution by filtration or centrifugation.

-

Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method (e.g., LC-MS with a calibration curve). This concentration represents the thermodynamic solubility.

Applications and Safety Considerations

As a fluorinated phenethylamine, 1-(2-Fluorophenyl)propan-1-amine is of interest in medicinal chemistry and drug discovery. The introduction of fluorine can influence pharmacological properties, and such compounds are often investigated for their potential psychoactive effects or as scaffolds for developing new therapeutic agents.[1][2] Its primary application is likely as a research chemical and building block for the synthesis of more complex molecules.

Safety Information: The hydrochloride salt of 1-(2-Fluorophenyl)propan-1-amine is classified with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[16]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed when handling this compound.[16][17]

Conclusion

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 1-(2-Fluorophenyl)propan-1-amine. While a complete experimental dataset is not currently in the public domain, this document equips researchers with the foundational knowledge and detailed, actionable protocols to determine these critical parameters in their own laboratories. A thorough experimental characterization of its pKa, logP, and solubility is essential for any future development of this compound as a potential therapeutic agent or as a tool in chemical biology.

References

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

-

Key Organics Limited. (2019). 1-(2-Fluorophenyl)propan-1-amine hydrochloride Safety Data Sheet. Retrieved from [Link]

- Trachsel, D. (2012). Fluorine in psychedelic phenethylamines. Drug testing and analysis, 4(7-8), 577-590.

-

Reddit. (2017). Would phenethylamines (or tryptamines) fluorinated on the alkylamine chain be worth exploring? Retrieved from [Link]

-

American Elements. 1-(2-Fluorophenyl)propan-1-amine hydrochloride. Retrieved from [Link]

-

Wikipedia. Leuckart reaction. Retrieved from [Link]

-

Organic Reactions. (1949). The Leuckart Reaction. Retrieved from [Link]

- Kalir, A., & Szara, S. (1964). Synthesis and Pharmacological Activity of Fluorinated Tryptamine Derivatives. Journal of Medicinal Chemistry, 7(1), 102-104.

- Fujimoto, H., & Nakata, Y. (2020). Uncovering Abnormal Changes in logP After Fluorination Using Molecular Dynamics Simulations.

-

Lead Sciences. 1-(2-Fluorophenyl)propan-1-amine hydrochloride. Retrieved from [Link]

-

Wikipedia. Reductive amination. Retrieved from [Link]

- MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules, 28(3), 1234.

-

Sciencemadness Wiki. Leuckart reaction. Retrieved from [Link]

- Costa, M., G. Dias, C., & F. Fernandes, C. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals, 14(2), 99.

-

Organic Chemistry Portal. Reductive Amination. Retrieved from [Link]

- Google Patents. US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines.

-

Rowan Scientific. pKa Prediction. Retrieved from [Link]

- Zhou, Y. G., et al. (2016). Synthesis of Chiral Fluorinated Propargylamines via Chemoselective Biomimetic Hydrogenation. Organic letters, 18(18), 4650-4653.

-

Rowan Scientific. (2024). Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials. Retrieved from [Link]

-

Scholaris. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN) Models. Retrieved from [Link]

-

Wordpress. Reductive Amination. Retrieved from [Link]

-

ResearchGate. The reaction scheme in the reductive amination of propiophenone with.... Retrieved from [Link]

-

The Hive. (2003). Reductive amination of Propiophenone. Retrieved from [Link]

-

American Elements. 1-(2-Fluorophenyl)propan-1-amine hydrochloride. Retrieved from [Link]

- Google Patents. US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.

-

PubChem. Propylamine. Retrieved from [Link]

-

CompuDrug. PrologP. Retrieved from [Link]

-

NIST WebBook. 1-Propanamine, N-propyl-. Retrieved from [Link]

-

Wolters Kluwer. Healthcare Legal News. Retrieved from [Link]

-

PubMed Central. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Retrieved from [Link]

- MDPI. (2021). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. Molecules, 26(11), 3195.

-

Wikipedia. Propylamine. Retrieved from [Link]

-

PubMed Central. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Retrieved from [Link]

-

PubMed Central. Prodrugs for Amines. Retrieved from [Link]

Sources

- 1. Fluorine in psychedelic phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1-(2-Fluorophenyl)propan-1-amine | 473249-01-3 [sigmaaldrich.com]

- 4. 1-(2-Fluorophenyl)propan-1-amine hydrochloride SDS - Download & Subscribe for Updates [sdsmanager.com]

- 5. 1-(2-Fluorophenyl)propan-1-amine hydrochloride - Lead Sciences [lead-sciences.com]

- 6. 1-(2-FLUOROPHENYL)PROPAN-1-OL CAS#: 156022-15-0 [m.chemicalbook.com]

- 7. LogD/LogP - Enamine [enamine.net]

- 8. PrologP | www.compudrug.com [compudrug.com]

- 9. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reductive amination - Wikipedia [en.wikipedia.org]

- 11. Reductive Amination - Wordpress [reagents.acsgcipr.org]

- 12. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 13. chemistry.mdma.ch [chemistry.mdma.ch]

- 14. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction [mdpi.com]

- 15. US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1-(2-Fluorophenyl)propan-1-amine (CAS: 1955554-65-0)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Novel Fluorinated Phenethylamine

As a Senior Application Scientist, the emergence of novel chemical entities invariably piques my interest, not merely for their intrinsic chemical properties, but for the potential they hold in advancing scientific frontiers. 1-(2-Fluorophenyl)propan-1-amine, a fluorinated derivative of the phenethylamine scaffold, represents one such molecule of interest. The strategic incorporation of fluorine into pharmacologically active molecules is a well-established strategy in medicinal chemistry to modulate metabolic stability, binding affinity, and bioavailability.[1][2][3] This guide aims to provide a comprehensive technical overview of 1-(2-Fluorophenyl)propan-1-amine, synthesizing available data with established scientific principles to offer a foundational resource for researchers exploring its potential. While specific literature on this compound is nascent, this document will extrapolate from established methodologies for analogous compounds to propose synthetic routes, analytical techniques, and potential areas of biological investigation.

Physicochemical and Structural Characteristics

1-(2-Fluorophenyl)propan-1-amine, in its hydrochloride salt form, is a small molecule with the chemical formula C9H13ClFN.[4] Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 1955554-65-0 | [4] |

| Molecular Formula | C9H13ClFN | [4] |

| Molecular Weight | 189.66 g/mol | [4] |

| Purity | Typically ≥95% | [4] |

| Form | Solid | Inferred from supplier data |

| Storage | Sealed in a dry environment at room temperature | [4] |

Proposed Synthetic Pathway: Reductive Amination

The synthesis of primary amines from ketones is a cornerstone of organic chemistry, with reductive amination being a widely employed and versatile method.[5][6] This approach is a greener alternative to traditional alkylation methods, often proceeding in a one-pot reaction with high efficiency.[6] A plausible and efficient route to 1-(2-Fluorophenyl)propan-1-amine is the reductive amination of 2-fluoropropiophenone.

The reaction proceeds via the formation of an intermediate imine, which is then reduced to the final amine product. The choice of reducing agent is critical to the success of the reaction, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) being common choices due to their selectivity for the imine over the ketone starting material.[7]

Caption: Proposed synthetic workflow for 1-(2-Fluorophenyl)propan-1-amine.

Experimental Protocol: Reductive Amination

-

To a solution of 2-fluoropropiophenone (1 equivalent) in methanol, add ammonium acetate (10 equivalents).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add sodium cyanoborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10°C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of 1M HCl.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Basify the aqueous residue with 2M NaOH and extract the product with dichloromethane or ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude amine can be further purified by column chromatography on silica gel.

Analytical Characterization and Quality Control

As 1-(2-Fluorophenyl)propan-1-amine is a chiral molecule, robust analytical methods are essential to determine not only its purity but also its enantiomeric excess. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases are the gold-standard techniques for this purpose.[8][9]

| Analytical Technique | Purpose | Key Considerations |

| HPLC with Chiral Stationary Phase (CSP) | Enantiomeric purity determination and quantification. | Polysaccharide-based CSPs are often effective. Mobile phase composition (normal phase or reversed phase) and additives are critical for achieving separation.[9][10] |

| GC with Chiral Capillary Column | High-resolution separation of enantiomers, often after derivatization. | Cyclodextrin-based chiral phases are commonly used for amine separations. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation. | 1H, 13C, and 19F NMR would be essential for unambiguous structure confirmation. |

| Mass Spectrometry (MS) | Molecular weight determination and fragmentation analysis. | Provides confirmation of the molecular formula. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic peaks for the amine and aromatic C-F bond would be expected. |

Experimental Protocol: Chiral HPLC Analysis

-

Column: A chiral stationary phase column, such as one based on a polysaccharide derivative (e.g., Chiralpak series), is recommended.[9]

-

Mobile Phase: A typical mobile phase for normal-phase separation would be a mixture of hexane and isopropanol with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

-

Flow Rate: A flow rate of 1.0 mL/min is a common starting point for a 4.6 mm I.D. column.

-

Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 254 nm).

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

-

Injection: Inject a suitable volume (e.g., 10 µL) onto the column.

-

Analysis: The retention times of the two enantiomers will differ, allowing for their separation and quantification.

Caption: Analytical workflow for chiral purity assessment.

Hypothetical Biological Activity and Research Applications

Substituted phenethylamines are a well-known class of psychoactive compounds that can act as central nervous system stimulants, hallucinogens, or entactogens.[11] The introduction of a fluorine atom can significantly alter the pharmacological profile of these molecules, often leading to enhanced potency, altered receptor selectivity, or prolonged duration of action.[1][12]

Given its structural similarity to other psychoactive phenethylamines, 1-(2-Fluorophenyl)propan-1-amine could potentially interact with monoamine neurotransmitter systems. However, without experimental data, its specific biological targets and effects remain speculative. Potential research applications for this compound could include:

-

Probing Neurotransmitter Systems: As a novel fluorinated phenethylamine, it could be a valuable tool for studying the structure-activity relationships of ligands for serotonin, dopamine, and norepinephrine transporters and receptors.

-

Scaffold for Drug Discovery: The 1-(2-fluorophenyl)propan-1-amine core could serve as a starting point for the development of new therapeutic agents targeting a range of central nervous system disorders. The fluorine atom provides a site for potential radiolabeling (with 18F) for use in positron emission tomography (PET) imaging studies.[2][3]

-

Reference Standard: In forensic and toxicological analysis, a well-characterized standard of this compound would be essential for the identification and quantification of new designer drugs.

Caption: Hypothetical workflow for drug discovery and development.

Safety and Handling

According to the available Safety Data Sheet (SDS), 1-(2-Fluorophenyl)propan-1-amine hydrochloride is classified as hazardous. The following hazard statements apply:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (gloves, lab coat, and safety glasses) and working in a well-ventilated fume hood.

Conclusion

1-(2-Fluorophenyl)propan-1-amine is a novel chemical entity with the potential to be a valuable tool in neuroscience research and drug discovery. While specific data on this compound is currently limited, this guide provides a scientifically grounded framework for its synthesis, analysis, and potential applications based on established principles and data from analogous compounds. As research into fluorinated phenethylamines continues to evolve, a deeper understanding of the unique properties of this molecule will undoubtedly emerge.

References

- Dal Cason, T. A. (2012). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis, 4(7-8), 566-577.

- BenchChem. (2025). A Comparative Guide to Peer-Reviewed Methods for the Analysis of Chiral Amines.

- Reddit. (2014). Fluorinated amphetamines (and phenethylamines): pharmacology of substances such as 2-Fluoromethamphetamine (2-FMA). r/DrugNerds.

- ResearchGate. (2025).

- Sigma-Aldrich.

- Woods, R. M., Breitbach, Z. S., & Armstrong, D. W. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America, 32(9), 684-693.

- Wikipedia. Substituted phenethylamine.

- Restek. A Guide to the Analysis of Chiral Compounds by GC.

- Wikipedia.

- Zahra, S., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162.

- Lead Sciences. 1-(2-Fluorophenyl)propan-1-amine hydrochloride.

- Organic Chemistry Portal.

- Zahra, S., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162.

- European Patent Office. (1998). Process for the separation of a mixture of enantiomers (EP 0838448 A1).

- Phenomenex.

- Organic Chemistry Reaction Flashcards. (2026).

Sources

- 1. Fluorine in psychedelic phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-(2-Fluorophenyl)propan-1-amine hydrochloride - Lead Sciences [lead-sciences.com]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. Reductive Amination - Wordpress [reagents.acsgcipr.org]

- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 12. reddit.com [reddit.com]

An In-Depth Technical Guide to the Potential Pharmacological Activity of 1-(2-Fluorophenyl)propan-1-amine

Abstract

This technical guide provides a comprehensive exploration of the potential pharmacological activities of the novel compound, 1-(2-Fluorophenyl)propan-1-amine. Drawing upon established principles of medicinal chemistry and structure-activity relationships of analogous compounds, this document outlines a reasoned hypothesis for its primary mechanism of action as a monoamine reuptake inhibitor. We present a structured framework for the experimental validation of this hypothesis, from initial in vitro screening to preliminary in vivo characterization. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new chemical entities targeting the central nervous system.

Introduction: The Significance of the Fluorinated Phenethylamine Scaffold

The phenethylamine backbone is a privileged scaffold in neuroscience drug discovery, forming the structural basis for a vast array of neurotransmitters, hormones, and synthetic psychoactive compounds. The introduction of a fluorine atom onto the phenyl ring, as seen in 1-(2-Fluorophenyl)propan-1-amine, offers several potential advantages in drug design. Organofluorine compounds often exhibit enhanced metabolic stability and increased binding affinity for their biological targets.[1][2] The position of the fluorine atom on the aromatic ring can significantly influence the compound's electronic and steric properties, thereby modulating its pharmacological profile.[1]

1-(2-Fluorophenyl)propan-1-amine is a structural analog of several known psychoactive compounds, most notably the positional isomer 1-(2-fluorophenyl)propan-2-amine (2-fluoroamphetamine), which is recognized as a central nervous system stimulant.[3] This structural similarity provides a strong rationale for investigating the potential of 1-(2-Fluorophenyl)propan-1-amine as a modulator of monoaminergic systems.

Core Hypothesis: A Novel Monoamine Reuptake Inhibitor

Based on its structural architecture, we hypothesize that 1-(2-Fluorophenyl)propan-1-amine primarily functions as an inhibitor of one or more of the major monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). The propan-1-amine side chain, coupled with the fluorinated phenyl ring, bears resemblance to compounds known to interact with these transporters. For instance, analogs of pyrovalerone, which share a similar pharmacophore, are potent inhibitors of DAT and NET.[4]

The specific profile of transporter inhibition (i.e., selective for one transporter versus a broad-spectrum inhibitor) will dictate the potential therapeutic applications of this compound, which could range from treatments for attention-deficit/hyperactivity disorder (ADHD) and narcolepsy to novel antidepressants.

Proposed Experimental Validation Workflow

To systematically investigate the pharmacological activity of 1-(2-Fluorophenyl)propan-1-amine, a multi-tiered experimental approach is proposed. This workflow is designed to first establish the primary molecular targets and then to characterize the compound's functional effects.

Tier 1: In Vitro Target Engagement & Functional Assays

The initial phase of investigation will focus on quantifying the binding affinity and functional inhibition of the compound at the primary monoamine transporters.

Experimental Protocol: Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of 1-(2-Fluorophenyl)propan-1-amine for DAT, NET, and SERT.

-

Methodology:

-

Prepare cell membrane homogenates from cell lines stably expressing human DAT, NET, or SERT.

-

Incubate the membrane preparations with a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) in the presence of increasing concentrations of 1-(2-Fluorophenyl)propan-1-amine.

-

Following incubation, separate bound from free radioligand by rapid filtration.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Calculate the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Experimental Protocol: Synaptosomal Uptake Assays

-

Objective: To determine the functional potency (IC50) of 1-(2-Fluorophenyl)propan-1-amine to inhibit the uptake of dopamine, norepinephrine, and serotonin into synaptosomes.

-

Methodology:

-

Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for dopamine, hippocampus for serotonin, and cortex for norepinephrine).

-

Pre-incubate the synaptosomes with a range of concentrations of 1-(2-Fluorophenyl)propan-1-amine.

-

Initiate the uptake reaction by adding the respective radiolabeled monoamine neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

-

Terminate the uptake after a short incubation period by rapid filtration and washing.

-

Measure the radioactivity accumulated within the synaptosomes.

-

Determine the IC50 values for the inhibition of each monoamine uptake.

-

Data Presentation: In Vitro Pharmacology Profile

| Target | Radioligand Binding (Ki, nM) | Neurotransmitter Uptake (IC50, nM) |

| DAT | TBD | TBD |

| NET | TBD | TBD |

| SERT | TBD | TBD |

Tier 2: In Vivo Pharmacodynamic & Behavioral Assays

Should the in vitro data confirm significant activity at one or more monoamine transporters, the next logical step is to assess the compound's effects in vivo.

Experimental Protocol: Spontaneous Locomotor Activity

-

Objective: To evaluate the stimulant or depressant effects of 1-(2-Fluorophenyl)propan-1-amine on spontaneous movement in rodents.

-

Methodology:

-

Acclimate rodents (e.g., mice or rats) to an open-field arena equipped with infrared beams to track movement.

-

Administer various doses of 1-(2-Fluorophenyl)propan-1-amine (or vehicle control) via an appropriate route (e.g., intraperitoneal injection).

-

Immediately place the animals back into the open-field arena and record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period (e.g., 60-120 minutes).

-

Analyze the data to determine if the compound produces a dose-dependent increase (stimulant effect) or decrease (sedative effect) in locomotor activity.

-

Experimental Protocol: Forced Swim Test

-

Objective: To assess the potential antidepressant-like activity of 1-(2-Fluorophenyl)propan-1-amine.

-

Methodology:

-

Administer 1-(2-Fluorophenyl)propan-1-amine or a reference antidepressant (e.g., fluoxetine) to rodents.

-

After a specified pre-treatment period, place the animals individually into a cylinder of water from which they cannot escape.

-

Record the duration of immobility during a set test period (e.g., 5 minutes).

-

A significant reduction in immobility time compared to the vehicle-treated group is indicative of antidepressant-like effects.

-

Diagram: Proposed Experimental Workflow

Caption: A streamlined workflow for the pharmacological evaluation of 1-(2-Fluorophenyl)propan-1-amine.

Potential Secondary Pharmacological Activities

While the primary hypothesis centers on monoamine transporters, it is prudent to consider potential off-target activities. The phenethylamine scaffold can interact with various receptors, including serotonin (5-HT) receptor subtypes. For example, modifications to related structures have been shown to influence affinity for 5-HT receptors.[5] Therefore, a secondary screening panel against a broad range of G-protein coupled receptors (GPCRs), including key serotonin and dopamine receptor subtypes, would be a valuable component of a comprehensive pharmacological profile.

Proposed Synthesis Route

The synthesis of chiral amines such as 1-(2-Fluorophenyl)propan-1-amine can be approached through various chemical and biocatalytic methods. A plausible and efficient route would involve the use of transaminases, which offer high enantioselectivity and operate under environmentally benign conditions.[6][7]

Diagram: Proposed Biocatalytic Synthesis

Caption: A proposed enantioselective synthesis of 1-(2-Fluorophenyl)propan-1-amine using a transaminase.

Conclusion and Future Directions

1-(2-Fluorophenyl)propan-1-amine represents a promising, yet uncharacterized, chemical entity with a high potential for activity within the central nervous system. The structured experimental plan detailed in this guide provides a clear and logical path to elucidate its pharmacological profile. The initial focus on its interaction with monoamine transporters is a data-driven hypothesis based on compelling structure-activity relationships. Subsequent in vivo studies will be crucial in understanding its functional consequences and potential therapeutic applications. Further research should also include comprehensive pharmacokinetic profiling and metabolism studies to fully assess its drug-like properties.

References

- Benchchem. (n.d.). 1-(2,4,5-Trifluorophenyl)propan-2-amine;hydrochloride.

- Lead Sciences. (n.d.). 1-(2-Fluorophenyl)propan-1-amine hydrochloride.

- Santa Cruz Biotechnology. (n.d.). Cyclopropyl-(2-fluoro-benzyl)-amine.

- PubChem. (n.d.). (1R)-1-(2-fluorophenyl)propan-1-amine hydrochloride.

- American Elements. (n.d.). 1-(2-Fluorophenyl)propan-1-amine hydrochloride.

- Al-Janabi, K., & Al-Obaidi, A. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(3), 1083.

- Biosynth. (n.d.). 2-(4-Fluorophenyl)propan-1-amine.

- Benchchem. (n.d.). 1-(2-Aminophenyl)propan-1-one.

- SDS Manager. (2019). 1-(2-Fluorophenyl)propan-1-amine hydrochloride SDS.

- Google Patents. (n.d.). US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.

- PubChem. (n.d.). 2-Fluoroamphetamine.

- Lakó, Á., Molnár, Z., Mendonça, R., & Poppe, L. (2020). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. Organic & Biomolecular Chemistry, 18(44), 9033-9042.

- ResearchGate. (n.d.). Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine.

- Glenn, E. M., Rohloff, N., Bowman, B. J., & Lyster, S. C. (1973). The pharmacology of 2-(2-fluoro-4-biphenylyl)propionic acid (flurbiprofen). A potent non-steroidal anti-inflammatory drug. Agents and Actions, 3(4), 210-216.

- Müller, P., & Back, W. (1983). [Structure-activity relationship in ring-opened serotonin analogs: 3-(2-aminophenyl)-propanamine and 1-(N-piperidino)-3-(2-aminophenyl)-3-oxopropane]. Arzneimittel-Forschung, 33(12), 1628-1629.

- Cymit Química S.L. (n.d.). 1-(2-Fluorophenyl)propan-1-amine hydrochloride.

- MySkinRecipes. (n.d.). 2-(4-Fluorophenyl)propan-2-amine.

- ChemBK. (2024). 1-(4-Fluorophenyl)propan-2-amine.

- Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs: a promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 49(4), 1420-1432.

- Tran, P., Moccia, M., Wang, X., Brescia, A., Federico, G., Gunaganti, N., ... & Li, H. Y. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl) quinazolin-4-yl) amino) phenyl) acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735.

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. 2-Fluoroamphetamine | C9H12FN | CID 121531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Structure-activity relationship in ring-opened serotonin analogs: 3-(2-aminophenyl)-propanamine and 1-(N-piperidino)-3-(2-aminophenyl)-3-oxopropane] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08134E [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

A Technical Guide to 1-(2-Fluorophenyl)propan-1-amine for Research Applications

Foreword

As a Senior Application Scientist, my focus is on bridging the gap between novel chemical entities and their practical application in research and development. The compound 1-(2-Fluorophenyl)propan-1-amine is a prime example of a molecule that, while not extensively characterized in public literature, holds significant interest due to its structural architecture. It belongs to the phenylalkylamine class, a scaffold renowned for its diverse pharmacological activities. The introduction of a fluorine atom on the phenyl ring is a common strategy in medicinal chemistry to modulate metabolic stability, binding affinity, and lipophilicity.[1] This guide is designed to provide researchers, chemists, and drug development professionals with a comprehensive technical framework for this compound. We will delve into its synthesis, analytical characterization, postulated mechanisms, and the critical safety considerations inherent to handling such a research chemical. The protocols and data presented herein are synthesized from established chemical principles and data on analogous structures, providing a self-validating system for researchers to build upon.

Section 1: Core Molecular Profile

Chemical Identity and Nomenclature

1-(2-Fluorophenyl)propan-1-amine is a primary amine derivative of propylbenzene. The ortho-position fluorine substitution is a key structural feature that differentiates it from other phenylalkylamine analogs.

-

IUPAC Name: 1-(2-fluorophenyl)propan-1-amine

-

Synonyms: 1-(2-fluorophenyl)-1-propanamine, 2-fluoro-alpha-propyl-benzenemethanamine[2]

-

CAS Number: 473249-01-3 (Free Base); 1955554-65-0 (Hydrochloride Salt)[3][4]

-

Molecular Formula: C₉H₁₂FN (Free Base)

-

Molecular Weight: 153.20 g/mol (Free Base)

Physicochemical Properties

The properties of 1-(2-Fluorophenyl)propan-1-amine are summarized below. These are critical for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Physical Form | Liquid (Free Base) | |

| Purity | Typically ≥95% for research grades | [2][4] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. | |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. The hydrochloride salt is expected to have higher aqueous solubility. | |

| InChI Key | CQTLDYYIWIOAAV-UHFFFAOYSA-N |

Structural Elucidation

The molecular structure consists of a propyl chain attached to a benzene ring, with an amine group on the first carbon of the propyl chain (the benzylic position) and a fluorine atom at the ortho (2-position) of the phenyl ring.

Sources

The Impact of Ortho-Fluorination on the Bioactivity of Propyl-Phenethylamine Scaffolds: A Structure-Activity Relationship Analysis of 1-(2-Fluorophenyl)propan-1-amine Analogs

Foreword: The Strategic Role of Fluorine in Modulating Neurotransmitter Reuptake Inhibition

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into pharmacologically active scaffolds represents a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—allow for subtle yet profound modulations of a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This guide delves into the structure-activity relationship (SAR) of 1-(2-fluorophenyl)propan-1-amine and its analogs, a class of compounds belonging to the broader phenethylamine family. These molecules are of significant interest due to their potential to interact with monoamine transporters, which are critical for regulating neurotransmitter levels in the central nervous system.[2] By dissecting the influence of the ortho-fluoro substitution on the propyl-phenethylamine core, we aim to provide researchers and drug development professionals with a comprehensive understanding of the design principles governing the potency and selectivity of these compounds as monoamine reuptake inhibitors.

Core Scaffold and Primary Biological Targets: The Monoamine Transporter System

The pharmacological activity of 1-(2-fluorophenyl)propan-1-amine analogs is primarily dictated by their interaction with the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[3] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signaling cascade.[4] Inhibition of these transporters leads to an increase in the extracellular concentration of monoamine neurotransmitters, which is the underlying mechanism for the therapeutic effects of many antidepressant and stimulant medications.[5]

Phenethylamine derivatives, the parent class of the compounds discussed herein, are known to act as substrates for these transporters, often exhibiting inhibitory and/or releasing activity.[6] The specific pharmacological profile of an analog—whether it primarily acts as a reuptake inhibitor or a releasing agent, and its selectivity for DAT, NET, or SERT—is highly dependent on its structural features.[7]

Decoding the Structure-Activity Relationship

The SAR of 1-(2-fluorophenyl)propan-1-amine can be systematically analyzed by considering the contributions of its three key structural components: the phenyl ring, the propyl chain, and the terminal amine.

The Phenyl Ring: The Critical Role of Ortho-Fluorination

The position of the fluorine atom on the phenyl ring is a key determinant of the pharmacological profile. While direct SAR data for 1-(2-fluorophenyl)propan-1-amine is limited, extensive research on the closely related 2-fluoroamphetamine (2-FA) and 4-fluoroamphetamine (4-FA) provides crucial insights.

-

Ortho- (2-) Substitution: The presence of a fluorine atom at the ortho- position, as in 1-(2-fluorophenyl)propan-1-amine and 2-FA, generally confers selectivity towards the catecholamine transporters (DAT and NET) over the serotonin transporter (SERT).[8] 2-Fluoromethamphetamine (2-FMA), the N-methylated analog, is known to be a potent norepinephrine-dopamine releasing agent with significantly reduced serotonergic activity.[9][10] This suggests that the ortho-fluoro group sterically or electronically disfavors interaction with the SERT binding pocket.

-

Para- (4-) Substitution: In contrast, moving the fluorine to the para- position, as in 4-fluoroamphetamine, results in a more mixed pharmacological profile with a significant increase in serotonergic activity.[3] This highlights the sensitivity of the SERT binding site to the substitution pattern on the phenyl ring.

The underlying mechanism for this positional effect is likely a combination of altered electronic distribution within the aromatic ring and specific steric interactions within the transporter binding sites. The electron-withdrawing nature of fluorine can influence the pKa of the amine and the overall electrostatic potential of the molecule, which are critical for binding.

The Alkyl Chain: Influence of the Propyl Moiety

The length and branching of the alkyl chain connecting the phenyl ring to the amine group also play a significant role in modulating activity.

-

Propyl vs. Ethyl Chain: The presence of a propyl group (as in the target compound) instead of the more common ethyl group (as in amphetamine) can influence potency and selectivity. Generally, increasing the alkyl chain length can lead to a decrease in stimulant properties and a potential shift in the pharmacological profile.

-

Alpha-Methylation: While the core topic is 1-(2-Fluorophenyl)propan-1-amine, it's important to note its isomeric relationship with amphetamine analogs. The target molecule is a constitutional isomer of fluorinated amphetamines. For instance, 2-fluoroamphetamine is 1-(2-fluorophenyl)propan-2-amine. The position of the amine on the propyl chain is a critical determinant of activity.

The Amine Group: Impact of N-Substitution

Modification of the primary amine group is a common strategy to fine-tune the pharmacological properties of phenethylamines.

-

Primary Amine: The unsubstituted amine in 1-(2-fluorophenyl)propan-1-amine is a key feature for interaction with monoamine transporters.

-

N-Methylation: The addition of a methyl group to the nitrogen, creating a secondary amine (analogous to the relationship between amphetamine and methamphetamine), often increases potency, particularly at DAT and NET. As seen with 2-FMA, this modification can enhance the compound's releasing capabilities.[10]

-

N-Ethylation and Larger Substituents: Increasing the size of the N-alkyl substituent generally leads to a decrease in activity at monoamine transporters.

Experimental Protocols for Pharmacological Characterization

To elucidate the precise SAR of novel 1-(2-fluorophenyl)propan-1-amine analogs, a series of in vitro and in vivo assays are essential.

In Vitro Monoamine Transporter Assays

The primary in vitro characterization involves determining the affinity and functional activity of the analogs at DAT, NET, and SERT. This is typically achieved using cell lines stably expressing the human transporters (e.g., HEK293 cells).[5]

Protocol for Monoamine Transporter Uptake Inhibition Assay:

-

Cell Culture: Culture HEK293 cells stably expressing human DAT, NET, or SERT in appropriate media.

-

Seeding: Seed the cells into 96-well plates and allow them to adhere overnight.

-

Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the test compound (e.g., a 1-(2-fluorophenyl)propan-1-amine analog).

-

Uptake Initiation: Add a fixed concentration of a radiolabeled monoamine substrate (e.g., [3H]dopamine for DAT, [3H]norepinephrine for NET, or [3H]serotonin for SERT).

-

Uptake Termination: After a short incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Quantification: Lyse the cells and quantify the amount of radiolabeled substrate taken up using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific uptake) by non-linear regression analysis.

Protocol for Monoamine Release Assay:

-

Cell Culture and Seeding: As described above.

-

Loading: Load the cells with a radiolabeled monoamine by incubating them with the respective [3H]-labeled neurotransmitter.

-

Washing: Wash the cells to remove extracellular radiolabel.

-

Release Stimulation: Add varying concentrations of the test compound to the cells.

-

Sample Collection: After a defined incubation period, collect the supernatant (containing the released neurotransmitter).

-

Quantification: Quantify the radioactivity in the supernatant and in the cell lysate.

-

Data Analysis: Calculate the amount of release as a percentage of the total incorporated radioactivity and determine the EC50 value (the concentration that elicits 50% of the maximal release).

In Vivo Behavioral Assays

To assess the psychoactive effects of these compounds, in vivo studies in animal models are necessary. Locomotor activity and drug self-administration paradigms are commonly used.[11]

Protocol for Locomotor Activity Assay in Mice:

-

Acclimation: Acclimate mice to the testing environment (e.g., open-field arenas equipped with photobeam detectors).

-

Drug Administration: Administer the test compound or vehicle control via a relevant route (e.g., intraperitoneal injection).

-

Data Collection: Immediately place the mice in the open-field arenas and record locomotor activity (e.g., distance traveled, beam breaks) for a set duration (e.g., 60-120 minutes).

-

Data Analysis: Compare the locomotor activity of the drug-treated group to the control group to determine if the compound has stimulant or sedative effects.

Synthetic Pathways

The synthesis of 1-(2-fluorophenyl)propan-1-amine and its analogs can be achieved through various synthetic routes. A common approach involves the reductive amination of a corresponding ketone.

Example Synthetic Scheme: Reductive Amination

A plausible synthesis for 1-(2-fluorophenyl)propan-1-amine involves the reaction of 2-fluoropropiophenone with an amine source in the presence of a reducing agent. For enantiomerically pure products, enzymatic methods using transaminases are highly effective.[12]

Biocatalytic Synthesis using Transaminases:

-

Substrate Preparation: Synthesize the prochiral ketone, 1-(2-fluorophenyl)propan-1-one.

-

Enzymatic Reaction: In a buffered solution, combine the ketone, an amine donor (e.g., isopropylamine), and a transaminase enzyme (either (R)- or (S)-selective).

-

Reaction Monitoring: Monitor the conversion of the ketone to the amine using techniques such as HPLC.

-

Work-up and Purification: Once the reaction reaches completion, extract the product and purify it using column chromatography or crystallization to obtain the enantiomerically pure amine.

Data Summary and Visualization

To facilitate the comparison of different analogs, the pharmacological data should be presented in a clear and concise tabular format.

| Compound | Modification | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | DAT:SERT Selectivity |

| Analog 1 | Parent (2-F) | Data | Data | Data | Data |

| Analog 2 | 3-F Isomer | Data | Data | Data | Data |

| Analog 3 | 4-F Isomer | Data | Data | Data | Data |

| Analog 4 | N-Methyl | Data | Data | Data | Data |

| Analog 5 | N-Ethyl | Data | Data | Data | Data |

This table is a template for organizing experimental data.

Visualizations

Core Structure and Key Modification Points

Caption: Key modification points on the 1-(2-fluorophenyl)propan-1-amine scaffold.

Workflow for In Vitro Pharmacological Profiling

Caption: Experimental workflow for determining the in vitro pharmacological profile.

Conclusion and Future Directions

The structure-activity relationship of 1-(2-fluorophenyl)propan-1-amine analogs is a compelling example of how subtle chemical modifications can dramatically alter pharmacological activity. The available evidence strongly suggests that the ortho-fluoro substitution directs the activity of these compounds towards the catecholamine transporters, DAT and NET, while diminishing their interaction with SERT. This profile is characteristic of classical psychostimulants. Further modifications to the propyl chain and the terminal amine offer additional avenues to modulate potency, selectivity, and the balance between reuptake inhibition and neurotransmitter release.

Future research should focus on the systematic synthesis and pharmacological evaluation of a broader range of analogs to create a quantitative SAR model. This would involve exploring different halogen substitutions at the ortho-position, varying the length and branching of the alkyl chain, and introducing a wider array of N-substituents. Such studies will not only deepen our fundamental understanding of monoamine transporter pharmacology but also pave the way for the development of novel therapeutics with tailored neurochemical profiles.

References

- Simmler, L. D., Buser, T. A., Donzelli, M., Schramm, Y., Dieu, L. H., Huwyler, J., ... & Liechti, M. E. (2015). Monoamine transporter and receptor interaction profiles of novel psychoactive substances: para-halogenated amphetamines and pyrovalerone cathinones. European Neuropsychopharmacology, 25(3), 356-366.

-

Lead Sciences. 1-(2-Fluorophenyl)propan-1-amine hydrochloride. Retrieved from [Link]

- Simmler, L. D., Rickli, A., Hoener, M. C., & Liechti, M. E. (2014). Monoamine transporter and receptor interaction profiles of a new series of designer cathinones. Neuropharmacology, 79, 152-160.

- MDPI. (2022).

- Kim, J., Kim, J. Y., Lee, J., Lee, S. Y., Im, G. H., Kim, J. W., ... & Jang, C. G. (2020). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 28(6), 517.

- Iversen, L., Andersen, J., Nielsen, E. Ø., & Kristensen, A. S. (2014). Probing the Selectivity of Monoamine Transporter Substrates by Means of Molecular Modeling. ACS Chemical Neuroscience, 5(5), 373-381.

- Hansen, M., Jacobsen, J. P., & Kristensen, J. L. (2017). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 8(11), 2416-2426.

- Korea Science. (2020). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship. Biomolecules & Therapeutics, 28(6), 517-526.

- BenchChem. (2023). A Comparative Pharmacological Analysis of 2-Fluoroamphetamine and 4-Fluoroamphetamine.

- Lee, H., Kim, M. J., Lee, J., Lee, S. Y., Kim, J., & Jang, C. G. (2018). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 26(1), 85.

- Gatch, M. B., & Forster, M. J. (1985). Comparison of the effects of amphetamine and a fluorinated analogue on locomotion and exploratory activity in the mouse.

- Engel, K., & Zhou, M. (2010). Selective transport of monoamine neurotransmitters by human plasma membrane monoamine transporter and organic cation transporter 3. Journal of Pharmacology and Experimental Therapeutics, 335(2), 475-484.

- Google Patents. (1998). Enzymatic synthesis of chiral amines using-2-amino propane as amine donor. US6133018A.

- Engel, K., & Zhou, M. (2010). Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3. Journal of Pharmacology and Experimental Therapeutics, 335(2), 475-484.

- Springer, H., Fritschi, G., & Maurer, H. H. (2005). Isomeric Fluoro-methoxy-phenylalkylamines: A new series of controlled-substance analogues (designer drugs).

- Lakó, Á., Molnár, Z., Mendonça, R., & Poppe, L. (2020). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′, 4′-disubstituted phenyl) propan-2-amines. Organic & Biomolecular Chemistry, 18(44), 9033-9040.

-

Wikipedia. 2-Fluoromethamphetamine. Retrieved from [Link]

-

Grokipedia. 2-Fluoromethamphetamine. Retrieved from [Link]

- ResearchGate. (2020). Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine.

- MDPI. (2022). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 27(19), 6296.

- Dams, I., Wasyluk, J., Prost, M., & Kutner, A. (2013). Therapeutic uses of prostaglandin F (2α) analogues in ocular disease and novel synthetic strategies.

- Henke, B. R. (2006). PPARalpha and PPARgamma dual agonists for the treatment of type 2 diabetes and the metabolic syndrome. Current Topics in Medicinal Chemistry, 6(16), 1735-1748.

- MDPI. (2023). A Unified FPGA/CGRA Acceleration Pipeline for Time-Critical Edge AI: Case Study on Autoencoder-Based Anomaly Detection in Smart Grids. Electronics, 12(23), 4811.

Sources

- 1. 1-(2-Fluorophenyl)propan-1-amine hydrochloride - Lead Sciences [lead-sciences.com]

- 2. Selective transport of monoamine neurotransmitters by human plasma membrane monoamine transporter and organic cation transporter 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Monoamine transporter and receptor interaction profiles of novel psychoactive substances: para-halogenated amphetamines and pyrovalerone cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Monoamine transporter and receptor interaction profiles of a new series of designer cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]

- 7. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 2-Fluoromethamphetamine - Wikipedia [en.wikipedia.org]

- 10. grokipedia.com [grokipedia.com]

- 11. Comparison of the effects of amphetamine and a fluorinated analogue on locomotion and exploratory activity in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08134E [pubs.rsc.org]

A Technical Guide to the Speculative Mechanism of Action for 1-(2-Fluorophenyl)propan-1-amine

Abstract